Cas no 117620-84-5 ((3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid)

(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid structure
117620-84-5 structure
商品名:(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid
CAS番号:117620-84-5
MF:C13H10NO4F
メガワット:263.2212
MDL:MFCD31579563
CID:1059574
PubChem ID:67271113

(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
    • (S)-10-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • (S)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • Levofloxacin Impurity 2
    • Levofloxacin (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
    • (S)-10-Fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
    • (S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
    • DB-223006
    • (2S)-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
    • F19496
    • 10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid
    • (2S)-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0?,??]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
    • XIUYIWNOSSFSCB-LURJTMIESA-N
    • SCHEMBL2080556
    • A1-09411
    • 117620-84-5
    • (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid
    • MDL: MFCD31579563
    • インチ: InChI=1S/C13H10FNO4/c1-6-5-19-12-9(14)3-2-7-10(12)15(6)4-8(11(7)16)13(17)18/h2-4,6H,5H2,1H3,(H,17,18)/t6-/m0/s1
    • InChIKey: XIUYIWNOSSFSCB-LURJTMIESA-N
    • ほほえんだ: CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)F

計算された属性

  • せいみつぶんしりょう: 263.05938596g/mol
  • どういたいしつりょう: 263.05938596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 464
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid セキュリティ情報

(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F591110-100mg
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
117620-84-5
100mg
$ 1608.00 2023-09-07
Matrix Scientific
183532-1g
10-Fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, 95%
117620-84-5 95%
1g
$2146.00 2023-09-07
TRC
F591110-10mg
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
117620-84-5
10mg
$ 201.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1794090-1g
(S)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
117620-84-5 95%
1g
¥7614.00 2024-08-09

(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid 関連文献

Related Articles

(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acidに関する追加情報

Comprehensive Overview of (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5)

The compound (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5) is a fluorinated heterocyclic derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a pyrido-benzoxazine core, has drawn attention for its potential applications in drug development, particularly in targeting bacterial infections and inflammatory diseases. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its efficacy and safety profile.

One of the most searched questions about this compound revolves around its synthetic pathways and biological activity. Recent studies highlight its role as a precursor for novel antibacterial agents, aligning with the growing demand for alternatives to traditional antibiotics amid rising antimicrobial resistance (AMR). The fluoro substitution at the 10-position enhances its bioavailability and target binding affinity, making it a promising candidate for further investigation.

In the context of green chemistry, the synthesis of (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid has been optimized to reduce hazardous byproducts, addressing environmental concerns. This aligns with the industry's shift toward sustainable practices, a topic frequently searched by professionals in the field. The compound's chiral center at the 3-position also makes it a subject of interest for stereoselective synthesis studies.

Another trending topic is the compound's potential in drug repurposing. Given its structural similarity to known quinolone derivatives, researchers are investigating its utility beyond its initial scope, such as in neurodegenerative or metabolic disorders. This versatility has sparked discussions in academic forums and patent filings, further driving its relevance in modern pharmacology.

From an analytical perspective, advanced techniques like HPLC and LC-MS are employed to characterize (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid, ensuring high purity for research applications. Quality control protocols are critical, as impurities can significantly impact experimental outcomes—a concern often raised in peer-reviewed journals and industry guidelines.

In summary, (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5) represents a multifaceted compound with broad implications in medicinal chemistry. Its alignment with current trends like AMR solutions, sustainable synthesis, and drug repurposing ensures its continued relevance in scientific discourse and industrial applications.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd